4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-Fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a pyrrolo[3,4-d]pyrimidine scaffold substituted with a 4-fluorophenyl group at position 4 and an isopentyl (3-methylbutyl) chain at position 4. This compound shares structural similarities with other dihydropyrimidinones, which are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-diabetic properties .
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-10(2)7-8-21-9-13-14(16(21)22)15(20-17(23)19-13)11-3-5-12(18)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMDNHRLYARUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction likely involves the formation of hydrogen bonds and hydrophobic interactions with the amino acids present in the active site of the enzyme. The inhibition of CDK2 leads to a disruption in cell cycle progression, potentially inducing apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase This disruption can lead to cell cycle arrest, preventing the proliferation of cells
Biological Activity
4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 940250-99-7) is a synthetic compound that has gained attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its antiviral, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C17H20FN3O2
- Molecular Weight : 317.36 g/mol
- IUPAC Name : 4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
The compound features a pyrrolo-pyrimidine core structure which is known for its diverse biological activities.
Antiviral Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant antiviral properties. For instance:
- Mechanism of Action : These compounds inhibit viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles.
- Case Study : A study demonstrated that certain analogs showed enhanced activity against various viruses at low micromolar concentrations (e.g., EC50 values ranging from 130 to 263 μM) .
Anti-inflammatory Activity
The anti-inflammatory potential of 4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been evaluated through various assays:
- Inhibition of COX Enzymes : The compound was found to inhibit COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
- In Vivo Studies : Experiments using carrageenan-induced paw edema models showed significant reductions in inflammation when treated with this compound .
Anticancer Activity
The anticancer properties of the compound have been explored in several studies:
- Cell Line Studies : In vitro assays against various cancer cell lines indicated that the compound exhibits cytotoxic effects. For example, it was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Mechanism : The anticancer activity is believed to be mediated by the inhibition of specific kinases involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,4-d]pyrimidine derivatives:
- Substituent Effects : The presence of a fluorophenyl group significantly enhances the compound's affinity for target enzymes compared to unsubstituted analogs.
- Functional Modifications : Modifying the isopentyl chain can lead to variations in potency and selectivity against different biological targets .
Data Tables
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound, particularly its ability to inhibit the proliferation of cancer cells. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.
In Vitro Antitumor Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
These results indicate that the compound effectively interferes with critical cellular processes involved in tumor growth and survival .
Pharmacophore Design for Kinase Inhibitors
Research on structurally related compounds has contributed to the design of selective inhibitors for various kinases such as p38 mitogen-activated protein kinase. These inhibitors play a crucial role in modulating inflammatory responses by targeting proinflammatory cytokines . The design strategy focuses on achieving higher binding selectivity and potency by optimizing interactions within the ATP-binding pocket of these kinases.
Antiviral Activity
Compounds similar to 4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have shown promising antiviral activity against various viral strains. This aspect is particularly relevant in the context of developing new antiviral therapies .
Anti-inflammatory Properties
The compound exhibits potential anti-inflammatory effects by modulating pathways associated with inflammation. This application is crucial in developing treatments for inflammatory diseases where cytokine release plays a significant role .
Case Study 1: Antitumor Efficacy in Breast Cancer Models
In a recent study involving MCF-7 breast cancer cells, treatment with 4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione resulted in a significant reduction in cell viability and induction of apoptosis. Flow cytometry analysis confirmed G1 phase arrest post-treatment.
Case Study 2: Inhibition of CDK2 Activity
A detailed investigation into the inhibition of CDK2 by this compound revealed that it effectively reduced CDK2 activity by approximately 70% at an IC50 value of 15 µM. This inhibition correlated with decreased phosphorylation levels of downstream targets involved in cell cycle progression.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Bioactivity: Fluorine vs. Chlorine: The target compound’s 4-fluorophenyl group offers a balance of electronegativity and steric bulk compared to the 4-chlorophenyl analog, which may influence receptor binding kinetics . Isopentyl vs. Hydroxyl/Methoxy Groups: Analogs with hydroxyl or methoxy groups (e.g., 4j , Compound D ) exhibit polar interactions, enhancing solubility but reducing metabolic stability.
Synthetic Efficiency :
- The 4j analog achieved an 87% yield under optimized conditions, suggesting that electron-donating substituents (e.g., methoxy) at position 6 may facilitate cyclization . The target compound’s synthetic pathway may require tailored conditions due to the isopentyl group’s steric demands.
Biological Activity :
- Anti-diabetic analogs (e.g., Compound D ) demonstrate that para-substituted phenyl groups (e.g., 4-hydroxyphenyl) synergize with fluorinated benzyl chains for enzyme inhibition. The target compound’s 4-fluorophenyl group may similarly enhance target engagement in therapeutic contexts.
NMR and Structural Analysis Insights
Comparative NMR studies of pyrrolo[3,4-d]pyrimidine derivatives (e.g., Figure 6 in ) reveal that substituents at positions 4 and 6 alter proton chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example:
- The isopentyl chain in the target compound likely induces upfield shifts in region B due to its branched alkyl structure, contrasting with the downfield shifts observed in benzyl-substituted analogs .
- The 4-fluorophenyl group may deshield adjacent protons in region A, similar to chlorine in the 4-chlorophenyl analog .
Implications for Drug Design
Lipophilicity vs. Solubility : The isopentyl group’s hydrophobicity may necessitate formulation adjustments for in vivo applications.
Electrophilic Substitutents : Fluorine’s inductive effects could mitigate oxidative metabolism, extending half-life compared to hydroxylated analogs .
Stereoelectronic Tuning : Substituent choice at position 6 (e.g., isopentyl vs. benzyl) allows modulation of steric and electronic profiles for target selectivity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(4-fluorophenyl)-6-isopentyl-pyrrolo[3,4-d]pyrimidine-dione to improve yield and purity?
- Methodology :
- Multi-step synthesis : Begin with cyclocondensation of fluorophenyl-substituted amines with pyrimidine precursors under reflux conditions (e.g., acetonitrile, 80°C) to form the bicyclic core .
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity during ring closure .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Design of Experiments (DOE) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorophenyl aromatic signals at δ 7.2–7.4 ppm; isopentyl CH₂ at δ 1.2–1.6 ppm) .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns in the pyrrolopyrimidine core .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks. Monitor degradation via HPLC .
- pH stability : Test solubility and stability in buffers (pH 3–9) to identify optimal storage conditions .
- Data analysis : Use kinetic modeling (Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets or receptor active sites .
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and binding free energy (MM-PBSA) .
- Quantum mechanics : Apply DFT (B3LYP/6-31G*) to calculate electrostatic potential maps for pharmacophore modeling .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodology :
- Systematic substitution : Synthesize analogs with modified fluorophenyl (e.g., 3-F, 2,4-diF) or isopentyl (e.g., branched vs. linear alkyl) groups .
- In vitro assays : Test analogs against panels of enzymes/cell lines (e.g., kinase inhibition, cytotoxicity) to correlate substituent effects with activity .
- Statistical analysis : Use PCA (Principal Component Analysis) or PLS regression to identify critical physicochemical descriptors (logP, polar surface area) .
Q. How can contradictory biological data (e.g., conflicting IC₅₀ values across studies) be resolved?
- Methodology :
- Assay standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinases) and control cell lines .
- Impurity profiling : Characterize batches via LC-MS to rule out byproducts (e.g., oxidation of fluorophenyl groups) .
- Meta-analysis : Apply mixed-effects models to aggregate data from multiple studies, accounting for variability in experimental conditions .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
